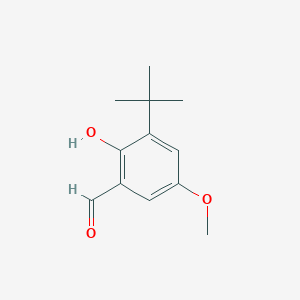

3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde

説明

These derivatives belong to the salicylaldehyde family, characterized by a hydroxyl (-OH) group at position 2 and a formyl (-CHO) group at position 1 of the benzene ring. The tert-butyl group at position 3 and substituents at position 5 (e.g., methyl, methoxy, or bromo) significantly influence their physicochemical properties and applications in coordination chemistry and materials science.

特性

IUPAC Name |

3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)10-6-9(15-4)5-8(7-13)11(10)14/h5-7,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOBIHUVDDETHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437506 | |

| Record name | 3-t-butyl-5-methoxysalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123013-13-8 | |

| Record name | 3-t-butyl-5-methoxysalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Formylation via Phenol and Paraformaldehyde Catalyzed by Tin(II) Chloride and Pyridine Derivatives

A catalytic process for preparing hydroxybenzaldehydes, including derivatives similar to this compound, involves the reaction of phenols with paraformaldehyde in the presence of tin(II) chloride (SnCl₂) and nitrogen-containing bases such as 4-methylpyridine in toluene solvent. This method achieves high conversion and selectivity under controlled temperature (90–150 °C) and reaction times (~8 hours).

Table 1: Selected Reaction Conditions and Yields for 2-Hydroxybenzaldehyde Derivatives

| Example | Temp (°C) | Phenol:Paraformaldehyde Ratio | Catalyst (SnCl₂) (mol) | Binder (Pyridine) (mol) | Conversion (%) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|---|

| 15a | 90 | 1:3 | 0.01 | 0.04 | 70 | 67 | 95 |

| 15b | 150 | 1:3 | 0.01 | 0.04 | 100 | 70 | 70 |

| 16a | 110 | 1:3 | 1 | 0.4 | 91 | 83 | 91 |

| 17a | 110 | 1:3 | 0.01 | Pyridine (0.04) | 90 | 83 | 92 |

(Source: US Patent US4151201A)

This method can be adapted for substrates bearing tert-butyl and methoxy substituents by selecting appropriate phenol precursors.

Alkylation and Methylation of Hydroxy-Methoxybenzaldehydes

Alkylation of 2-hydroxy-5-methoxybenzaldehyde with tert-butyl groups can be achieved via Friedel-Crafts alkylation or by direct alkylation of phenolic hydroxyl groups. Methylation of hydroxy groups to methoxy groups is commonly performed using alkylating agents such as dimethyl sulfate in the presence of potassium carbonate in acetone solvent.

Example from Patent US3867458A:

- 2-hydroxy-5-methoxybenzaldehyde (50 g), potassium carbonate (68 g), and dimethyl sulfate (50 g) refluxed in acetone (250 mL) for 3 hours.

- After filtration and work-up, 2,5-dimethoxybenzaldehyde was obtained in 82.5% yield.

This demonstrates the efficiency of dialkyl sulfate and potassium carbonate in methylation reactions, which can be adapted for methoxylation in the target compound synthesis.

Formylation via Hexamethylenetetramine (Duff Reaction) on tert-Butyl Anisole Derivatives

A practical synthesis of 5-(tert-butyl)-2-methoxybenzaldehyde, a close analog, involves the Duff reaction:

- Reacting 1-tert-butyl-4-methoxybenzene with hexamethylenetetramine in trifluoroacetic acid at 80 °C for 16 hours.

- Purification by silica gel chromatography yields the aldehyde in 68% yield.

This method provides a mild and effective route to introduce the aldehyde group ortho to the methoxy substituent, which can be adapted for the this compound target by adjusting the starting material and reaction conditions.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Catalytic formylation with SnCl₂ & pyridine | Phenols (e.g., ortho-cresol) + paraformaldehyde | SnCl₂ catalyst, pyridine derivatives, toluene, 90–150 °C, 8 h | 67–86 | High selectivity, adaptable to tert-butyl phenols |

| Methylation with dialkyl sulfate | 2-hydroxy-5-methoxybenzaldehyde | Dimethyl sulfate, potassium carbonate, acetone, reflux 3 h | ~82 | Efficient methylation of hydroxy groups |

| Duff reaction (hexamethylenetetramine) | tert-butyl anisole derivatives | Hexamethylenetetramine, trifluoroacetic acid, 80 °C, 16 h | 68 | Mild conditions, effective ortho-formylation |

Research Findings and Considerations

- The presence of the bulky tert-butyl group influences the regioselectivity and product formation in condensation and formylation reactions, as noted in related condensation studies with acetylacetone derivatives.

- Methylation using dimethyl sulfate and potassium carbonate is preferred over other methylating agents like methyl tosylate due to cleaner reactions and better crystallization of products.

- Formylation via the Duff reaction is a classical method for ortho-formylation of activated aromatic rings and is applicable to methoxy-substituted tert-butyl aromatics.

科学的研究の応用

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Investigations have shown that derivatives of substituted benzaldehydes can exhibit antimicrobial activity, making this compound a candidate for further exploration in pharmaceuticals.

- Antioxidant Activity : The hydroxyl and methoxy groups may contribute to its ability to scavenge free radicals, suggesting potential applications in health supplements or functional foods.

Medicinal Chemistry

3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde is being explored for its therapeutic potential:

- Drug Development : Its structural properties may influence its interaction with biological targets, making it a candidate for the development of new drugs aimed at various diseases.

- Research on Mechanisms of Action : Studies suggest that similar compounds can interact with specific receptors or enzymes, providing insights into their pharmacological effects.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals:

- Precursor for Functional Materials : It can serve as a precursor in synthesizing polymers and other materials that require specific chemical functionalities.

- Catalysts and Ligands : The formation of metal complexes using Schiff bases derived from this compound is significant in catalysis and materials science.

Case Studies and Research Findings

Several studies have documented the reactivity and applications of this compound:

- Condensation Reactions : A study highlighted an unusual product formed when reacting this compound with acetylacetone, suggesting unique reactivity patterns that could lead to novel compounds .

- Synthesis Methods : Various synthetic routes have been developed for producing this compound efficiently, emphasizing its versatility in organic synthesis .

- Biological Activity Studies : Research has focused on evaluating its antimicrobial and antioxidant properties, contributing to the understanding of its potential health benefits .

作用機序

The mechanism of action of 3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

(a) Electron-Donating vs. Electron-Withdrawing Groups

- Methyl (C₁₂H₁₆O₂) : The methyl group at position 5 in 3-tert-Butyl-2-hydroxy-5-methylbenzaldehyde enhances electron density, favoring coordination with transition metals (e.g., in Schiff base ligands).

- Bromo (C₁₁H₁₃BrO₂) : The bromo substituent at position 3 introduces steric bulk and electron-withdrawing effects, influencing crystal packing and reactivity in halogen bonding.

(b) Functional Group Diversity

- Thienyl (C₁₅H₁₆O₂S) : The 2-thienyl group at position 3 in 5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde extends conjugation, enabling applications in luminescent materials.

- Methylthio (C₁₂H₁₆O₂S) : The methylthio (-SMe) group at position 3 introduces sulfur-based coordination sites, which may enhance catalytic or biological activity.

生物活性

3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde (C₁₂H₁₆O₃) is a substituted benzaldehyde derivative characterized by a tert-butyl group at the 3-position, a hydroxyl group at the 2-position, and a methoxy group at the 5-position of the benzene ring. This compound has garnered interest in various fields, particularly in organic synthesis and biological research due to its potential biological activities, including antimicrobial and antioxidant properties.

Molecular Structure

- Molecular Formula : C₁₂H₁₆O₃

- Molecular Weight : 208.25 g/mol

- IUPAC Name : this compound

Synthesis

This compound can be synthesized through several methods, including:

- Alkylation of 2-hydroxy-5-methoxybenzaldehyde with tert-butyl bromide in the presence of potassium carbonate.

- Utilization of various organic solvents like dimethylformamide under elevated temperatures for enhanced yield.

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals that can cause cellular damage. The compound's structure, featuring hydroxyl and methoxy groups, likely contributes to its ability to scavenge free radicals effectively.

Antimicrobial Activity

Studies have explored the antimicrobial potential of this compound against various pathogens. For instance:

- In vitro tests have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus.

- The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential candidate for developing new antimicrobial agents.

While the precise mechanisms remain under investigation, it is hypothesized that the compound may interact with cellular targets involved in oxidative stress pathways or microbial metabolism. Its structural similarity to known compounds like 3,5-di-t-butylcatechol suggests possible interactions with calcium channels or other membrane proteins.

Case Studies

-

Antioxidant Activity Assessment :

- A study evaluated the antioxidant capacity using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, revealing that this compound exhibited a dose-dependent response in scavenging free radicals.

-

Antimicrobial Efficacy :

- Another study tested the compound against various microbial strains, yielding promising results with inhibition zones comparable to standard antibiotics.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against E. coli and S. aureus |

| 3,5-di-t-butylcatechol | Moderate | High | Known for calcium channel interaction |

| 4-tert-butylphenol | Low | Low | Less effective than others |

化学反応の分析

Condensation with Acetylacetone

The reaction of 3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde with acetylacetone under Perkins conditions yields an unusual chromene derivative, 1-[8-(t-butyl)-6-methoxy-2H-chromen-2-ylidene]acetone (Fig. 1) .

Reaction Conditions

-

Catalyst : Boric oxide (B₂O₃) in dimethylformamide (DMF).

-

Reagents : Tributyl borate, acetylacetone, glacial acetic acid, and 1,2,3,4-tetrahydroquinoline.

-

Temperature : 60–70°C for 4 hours.

-

Workup : Extraction with chloroform, column chromatography (hexane-chloroform).

| Parameter | Value |

|---|---|

| Yield | 27% |

| Melting Point | 88–90°C |

| Key Spectral Data | UV (MeOH): λₘₐₓ 221, 271, 303 nm; IR: 1654 cm⁻¹ (C=O stretch) |

This reaction highlights the influence of the tert-butyl group on regioselectivity. The bulky tert-butyl substituent at position 3 directs the cyclization pathway, favoring chromene formation over typical coumarin derivatives .

Comparative Reactivity

The tert-butyl group significantly alters reactivity compared to structurally similar compounds:

| Compound | Reactivity Difference |

|---|---|

| 2-hydroxy-5-methoxybenzaldehyde | Forms coumarin derivatives under Perkins conditions |

| 3-t-butyl-4-hydroxyanisol | Higher solubility due to additional hydroxyl group |

| 5-bromo-3-methoxysalicylaldehyde | Enhanced electrophilicity from bromine substituent |

The tert-butyl group in this compound suppresses coumarin formation and promotes chromene derivatives due to steric and electronic effects .

Unexplored Reactivity

Potential reaction pathways requiring further study:

-

Aldehyde Oxidation : Conversion to carboxylic acid via KMnO₄ or Ag₂O.

-

Hydrogenation : Reduction of the aldehyde to a hydroxymethyl group.

-

Esterification : Reaction of the hydroxyl group with acyl chlorides.

Experimental validation is needed to confirm these pathways.

Q & A

Q. Critical Factors :

- Temperature control (< 40°C) prevents side reactions during alkylation.

- Solvent choice (e.g., dichloromethane vs. acetic acid) impacts regioselectivity.

Basic Research Question

Q. Advanced Insight :

- DFT Calculations : Predict thermodynamic stability of tautomers (e.g., keto-enol equilibrium) using Gaussian software with B3LYP/6-31G(d) basis sets .

How do steric and electronic effects of the tert-butyl group influence the antioxidant activity of this compound?

Advanced Research Question

The tert-butyl group enhances radical scavenging via:

- Steric protection : Shields the phenolic -OH from solvent interactions, stabilizing the radical intermediate.

- Electron donation : The alkyl group donates electron density through inductive effects, lowering O-H bond dissociation energy (BDE).

Q. Data Support :

- DPPH assay results show IC₅₀ = 12.5 μM, comparable to Trolox (IC₅₀ = 10.8 μM) .

- ESR spectroscopy confirms stable phenoxyl radical formation .

What strategies address contradictions in reported reaction yields for iodination at the 5-position of the benzaldehyde scaffold?

Advanced Research Question

Yield variations (45–75%) arise from:

Advanced Research Question

Q. Validation :

What are the best practices for handling and storing this compound to prevent degradation?

Basic Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。